

estradiol undecylate pharmacokinetics

intramuscular injection

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Compound Focus: Estradiol undecylate

CAS No.: 3571-53-7

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Pharmacokinetic Data Summary

The table below summarizes the available pharmacokinetic parameters for **estradiol undecylate** (EU) from the search results.

Parameter	Value / Description	Notes & Sources
Administration Route	Intramuscular injection (oil solution)	Typically 100 mg/mL concentration [1] [2].
Bioavailability	High	Assumed for intramuscular administration [1] [2].
Metabolism	Cleavage via esterases	Metabolized in liver, blood, and tissues into estradiol and undecanoic acid [1] [2].
Elimination Half-life	Not definitively established	Specific half-life is unknown from available data [1] [2].
Duration of Action	Dose-dependent: 1-4 months	10-12.5 mg: 1-2 months; 25-50 mg: 2-4 months [1] [3] [2].

Parameter	Value / Description	Notes & Sources
Reported Clinical Doses	100 mg every 3-4 weeks (prostate cancer); 100-800 mg per month (transfeminine hormone therapy)	Largely based on historical use; the medication has been discontinued [1] [2].

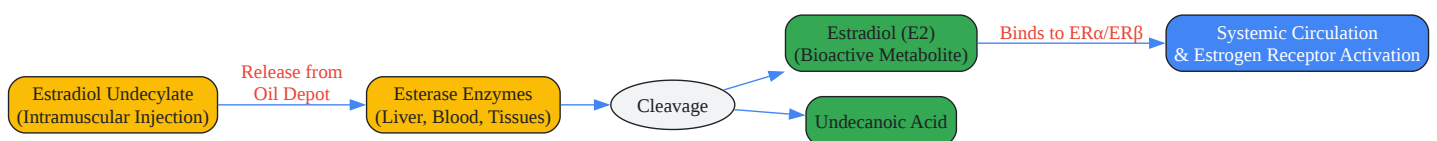
Experimental Data and Methodological Gaps

A detailed experimental protocol for **estradiol undecylate** pharmacokinetics cannot be provided, as the search results reveal a critical lack of primary data.

- **Data Scarcity:** An analysis from Transfeminine Science explicitly states that it was "not able to derive a reasonable curve for injectable **estradiol undecylate** due to lack of adequate published data for this ester for modeling" [4]. Another source confirms that pharmacokinetic data for intramuscular **estradiol undecylate** is "substantially sparser" than for other esters, coming from only two old studies that did not capture the full elimination profile [5].
- **Simulated Curves:** Due to the absence of real data, one pharmacokinetic simulator was forced to generate a hypothetical curve for **estradiol undecylate**. This was done by fitting data from a study on **testosterone undecanoate** (which has a similar chemical structure) and scaling it, acknowledging that the result is "not based on real data" and is highly uncertain [6] [5].

Metabolic Pathway Visualization

The following diagram illustrates the established metabolic pathway of **estradiol undecylate**, based on general pharmacological knowledge.



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Estradiol undecylate is a prodrug metabolized to active estradiol.

Guidance for Research Protocols

Given the data gap, here is a potential framework for designing a modern pharmacokinetic study, informed by methodologies used for similar compounds [4] [7].

- **Study Design:** A randomized, open-label, single-dose study in a relevant patient population (e.g., postmenopausal women or hypogonadal individuals).
- **Dosing and Formulation:** Administer a defined dose (e.g., 100 mg) via deep intramuscular injection as an oil solution.
- **Blood Sampling:** Collect serial blood samples over a prolonged period (e.g., 2-4 months) to fully capture the absorption, distribution, and elimination phases. Frequent sampling is needed early on, with wider intervals later.
- **Bioanalytical Method:** Use a validated highly sensitive method like **liquid chromatography-tandem mass spectrometry (LC-MS/MS)** to quantify plasma levels of estradiol and potentially other metabolites.
- **Data Analysis:** Use non-compartmental analysis to determine $C_{\sim}max_{\sim}$, $T_{\sim}max_{\sim}$, and AUC. Employ compartmental modeling to estimate the elimination half-life, which is currently unknown.

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